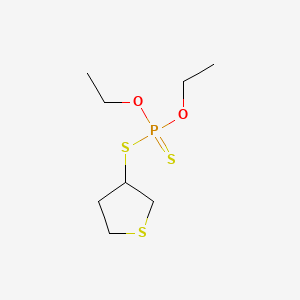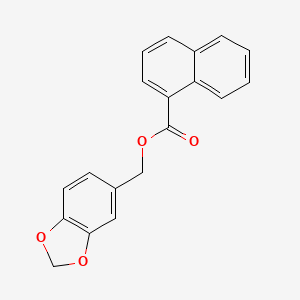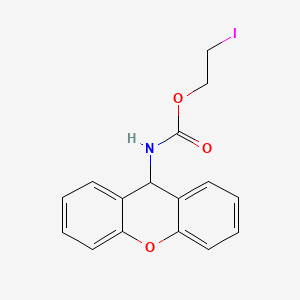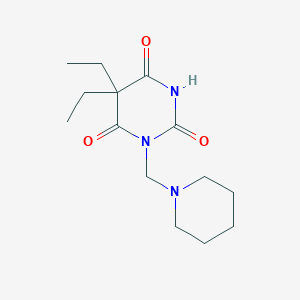
Chromium--ruthenium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium–ruthenium (2/1) is a bimetallic compound composed of chromium and ruthenium in a 2:1 ratio
準備方法
The preparation of chromium–ruthenium (2/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of chromium and ruthenium salts, followed by calcination to form the desired compound. Another approach is the impregnation method, where chromium and ruthenium precursors are impregnated onto a support material, such as gamma-alumina, and then subjected to thermal treatment to form the bimetallic compound .
Industrial production methods often involve the use of nanometer materials supported ruthenium catalysts. These methods include defect engineering, coordination design, ion exchange, the dipping method, and electrochemical deposition .
化学反応の分析
Chromium–ruthenium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can act as an electrocatalyst for the oxygen evolution reaction (OER) in acidic media. This reaction involves the conversion of water into oxygen gas, which is a key process in clean energy technologies .
Common reagents used in these reactions include metal-organic frameworks, such as MIL-101 (Cr), which serve as precursors for the formation of chromium–ruthenium oxides. The major products formed from these reactions include chromium and ruthenium oxides, which exhibit high stability and catalytic activity .
科学的研究の応用
Chromium–ruthenium (2/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including hydrogenation and oxidation reactions. In biology and medicine, ruthenium-based compounds have shown promise as antimicrobial agents and anticancer drugs due to their ability to interact with DNA and induce cell death .
In the field of energy storage, chromium–ruthenium (2/1) is used in the development of advanced electrocatalysts for water splitting and fuel cells. Additionally, ruthenium nanoclusters have been explored for their potential in photocatalysis, electronics, and sensors .
作用機序
The mechanism of action of chromium–ruthenium (2/1) involves its interaction with molecular targets and pathways in various applications. For example, in antimicrobial applications, ruthenium complexes can bind to DNA and disrupt cellular processes, leading to cell death . In catalytic applications, the compound’s high surface area and unique electronic properties facilitate the transfer of electrons and protons, enhancing reaction rates and efficiency .
類似化合物との比較
Chromium–ruthenium (2/1) can be compared with other bimetallic compounds, such as chromium–osmium and ruthenium–osmium compounds. While all these compounds exhibit high catalytic activity, chromium–ruthenium (2/1) is often preferred due to its lower cost and higher stability under acidic conditions .
Similar compounds include:
- Chromium–osmium
- Ruthenium–osmium
- Chromium–iron
- Ruthenium–iron
Chromium–ruthenium (2/1) stands out due to its unique combination of catalytic properties, stability, and cost-effectiveness, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
12371-33-4 |
|---|---|
分子式 |
Cr2Ru |
分子量 |
205.1 g/mol |
IUPAC名 |
chromium;ruthenium |
InChI |
InChI=1S/2Cr.Ru |
InChIキー |
PIWOTTWXMPYCII-UHFFFAOYSA-N |
正規SMILES |
[Cr].[Cr].[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)











